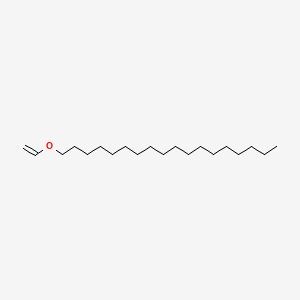

Octadecyl vinyl ether

Description

The exact mass of the compound Octadecyl vinyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111998. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Octadecyl vinyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecyl vinyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-ethenoxyoctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h4H,2-3,5-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJDJWUCRAPCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-96-7 | |

| Record name | Poly(octadecyl vinyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2061305 | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 30 deg C; [ChemIDplus] Solid; mp = 24-28 deg C; [Aldrich MSDS] | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-02-9, 9003-96-7 | |

| Record name | Octadecyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane, 1-(ethenyloxy)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl octadecyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(vinyloxy)octadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15102HDV20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Chemical Properties of Octadecyl Vinyl Ether

This guide provides a comprehensive overview of the chemical properties of octadecyl vinyl ether (OVE), a versatile monomer with significant applications in polymer science, materials chemistry, and drug delivery. Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical characteristics, reactivity, and practical applications of OVE, grounding theoretical principles in field-proven insights.

Molecular Structure and Physicochemical Properties

Octadecyl vinyl ether, also known as stearyl vinyl ether, is an organic compound with the chemical formula C₂₀H₄₀O.[1][2] Its structure consists of a long, hydrophobic octadecyl (C18) alkyl chain attached to an oxygen atom, which is in turn bonded to a vinyl group (-CH=CH₂). This amphiphilic architecture—a dominant nonpolar tail and a reactive polar head—is the foundation of its unique chemical behavior and wide-ranging utility.

The IUPAC name for this compound is 1-(ethenyloxy)octadecane.[2][3] The presence of the vinyl ether functionality makes it a highly reactive monomer, particularly susceptible to cationic polymerization.[4]

Key Physicochemical Data

A summary of the key physical and chemical properties of octadecyl vinyl ether is presented in the table below, compiled from various authoritative sources. These parameters are critical for designing experiments, understanding its behavior in different media, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₀O | [1][2] |

| Molecular Weight | 296.53 g/mol | [1][2] |

| Appearance | White to off-white waxy solid or powder | [1] |

| Melting Point | 24-30 °C | [1][2][3][5] |

| Boiling Point | 183-192 °C at 7 mmHg; 370.1 °C at 760 mmHg | [1][5][6] |

| Density | ~0.82 g/cm³ | [1][6] |

| Refractive Index | ~1.446 - 1.480 | [1][] |

| Flash Point | >110 °C | [1] |

| Solubility | Soluble in chloroform, toluene, and other hydrocarbons. | [8][9] |

| CAS Number | 930-02-9 | [2][3] |

The long octadecyl chain imparts significant hydrophobicity and allows for side-chain crystallization in its polymeric form, which can be leveraged to create materials with unique thermal and mechanical properties.[10]

Core Reactivity: The Vinyl Ether Group

The chemical reactivity of octadecyl vinyl ether is dominated by the vinyl ether functional group. This group is electron-rich due to the resonance donation from the adjacent oxygen atom, making the double bond highly susceptible to electrophilic attack. This inherent electronic property dictates its primary reaction pathways: cationic polymerization and hydrolysis.

Cationic Polymerization: A Controlled Pathway to Functional Polymers

Vinyl ethers, including OVE, are classic monomers for cationic polymerization.[4] This process is initiated by a cationic species, typically derived from a protic acid or a Lewis acid/co-initiator system. The high reactivity of the vinyl ether double bond towards cations allows for rapid polymerization, even at low temperatures.

Recent advancements have focused on achieving "living" or controlled cationic polymerization of vinyl ethers, which enables the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers.[11][12]

Diagram: General Mechanism of Cationic Polymerization of Octadecyl Vinyl Ether

Caption: Cationic polymerization workflow for octadecyl vinyl ether.

Experimental Protocol: A Representative Cationic Polymerization of OVE

The following is a generalized protocol for the controlled cationic polymerization of OVE. Specific initiators, solvents, and temperatures can be varied to control the polymer's properties.

-

Preparation: All glassware should be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. Solvents (e.g., toluene, dichloromethane) must be dried using appropriate methods (e.g., distillation over calcium hydride). The monomer, octadecyl vinyl ether, should be purified by distillation under reduced pressure to remove any inhibitors or impurities.

-

Reaction Setup: Assemble the reaction flask under an inert atmosphere. Add the desired amount of dried solvent and cool the flask to the target temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.

-

Initiation: Prepare a solution of the initiator system (e.g., a Lewis acid like SnCl₄ with an initiator like HCl or a commercially available cationic initiator). Add the initiator solution to the stirred monomer solution in the reaction flask.

-

Polymerization: Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy or by taking aliquots to determine monomer conversion.

-

Termination: Quench the reaction by adding a terminating agent, such as methanol or ammonia in methanol. This will neutralize the propagating carbocationic species.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer can be collected by filtration and further purified by redissolving it in a suitable solvent (e.g., toluene) and re-precipitating it.

-

Drying and Characterization: Dry the purified polymer under vacuum to a constant weight. Characterize the resulting poly(octadecyl vinyl ether) (PODVE) using techniques like Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and NMR for structural confirmation.

Acid-Catalyzed Hydrolysis: A Pathway to Aldehydes

The vinyl ether linkage is labile under acidic conditions, readily undergoing hydrolysis to yield an aldehyde and the corresponding alcohol.[13][14][15] In the case of octadecyl vinyl ether, hydrolysis produces acetaldehyde and octadecanol.

The mechanism involves a rate-determining protonation of the β-carbon of the vinyl group, which is the most electron-rich position.[13][14][16] This generates a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent rapid attack by water and loss of a proton yields a hemiacetal, which then quickly decomposes to the final products. This pH-sensitivity is a key feature exploited in the design of acid-labile drug delivery systems.[17]

Diagram: Mechanism of Acid-Catalyzed Hydrolysis of Octadecyl Vinyl Ether

Caption: Stepwise mechanism of OVE hydrolysis in an acidic medium.

Spectroscopic Characterization

The structure of octadecyl vinyl ether can be unequivocally confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The vinyl protons exhibit characteristic signals in the downfield region. The proton on the α-carbon to the oxygen (CH=) typically appears as a quartet, while the terminal methylene protons (=CH₂) show up as two distinct doublets of doublets due to geminal and cis/trans coupling. The long octadecyl chain produces a large, broad signal in the aliphatic region (~0.8-1.6 ppm).

-

¹³C NMR Spectroscopy: The two carbons of the vinyl group are readily identifiable, with the carbon adjacent to the oxygen appearing significantly downfield. The numerous carbons of the alkyl chain will give rise to a series of signals in the aliphatic region.

-

Infrared (IR) Spectroscopy: A strong C-O-C stretching band characteristic of ethers is a prominent feature.[18] Additionally, C=C stretching and =C-H bending vibrations from the vinyl group will be present.

Applications in Research and Development

The unique properties of octadecyl vinyl ether make it a valuable building block in several advanced applications:

-

Polymer Synthesis: As a monomer, it is used to create polymers with hydrophobic side chains. These polymers are utilized as viscosity modifiers, flow improvers, and in the formulation of waxes and coatings.[1][19] Copolymers of OVE with other monomers, such as maleic anhydride, are also commercially available.[8]

-

Drug Delivery: The thermosensitive nature of poly(octadecyl vinyl ether) and its copolymers can be exploited for temperature-responsive drug delivery systems.[] Furthermore, the acid-labile nature of the vinyl ether linkage can be incorporated into more complex polymer backbones to create pH-sensitive nanocarriers that release their therapeutic payload in the acidic microenvironment of tumors or endosomes.[17]

-

Reactive Diluents: In formulations for coatings and adhesives, OVE can act as a reactive diluent, reducing viscosity for easier application while becoming incorporated into the final cured polymer network.[20]

Safety and Handling

Octadecyl vinyl ether is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Hazards: It may cause an allergic skin reaction in sensitive individuals.[2] Like other vinyl ethers, it may form explosive peroxides upon prolonged exposure to air and light.[21][22]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a cool, dark, and dry place, preferably under an inert atmosphere to prevent peroxide formation. Keep away from heat, sparks, and open flames.[21]

Conclusion

Octadecyl vinyl ether is a chemically versatile and commercially significant monomer. Its defining features—a long hydrophobic alkyl chain and a reactive vinyl ether group—provide a powerful toolkit for polymer chemists and materials scientists. A thorough understanding of its core chemical properties, particularly its propensity for controlled cationic polymerization and acid-catalyzed hydrolysis, is essential for harnessing its full potential in the development of advanced materials, functional coatings, and innovative drug delivery platforms.

References

- Hylanda Chemical. (n.d.). Products - Octadecyl vinyl ether Cas 930-02-9.

- LookChem. (n.d.). Octadecyl vinyl ether.

- ACS Polymers Au. (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers.

- Polymer Chemistry (RSC Publishing). (n.d.). Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization.

- National Institutes of Health. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.

- Vertex AI Search. (n.d.). Octadecyl Vinyl Ether: Properties, Applications, and Sourcing for Industrial Formulations.

- ACS Fall 2025. (n.d.). User-friendly cationic polymerization of vinyl ethers.

- Morressier. (2020). Stereoselective cationic polymerization of vinyl ethers.

- National Institutes of Health, PubChem. (n.d.). Octadecyl vinyl ether.

- CAS Common Chemistry. (n.d.). Octadecyl vinyl ether.

- RSC Publishing. (n.d.). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism.

- Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71, 38.

- ResearchGate. (n.d.). Mechanism of acid-catalyzed vinyl ether hydrolysis involving....

- Parchem. (n.d.). Octadecyl Vinyl Ether (Cas 930-02-9).

- Journal of the American Chemical Society. (n.d.). Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone.

- BOC Sciences. (n.d.). CAS 9003-96-7 Octadecyl vinyl ether, polymer.

- Chemical Science (RSC Publishing). (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

- CAMEO Chemicals - NOAA. (n.d.). VINYL ETHYL ETHER.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Scientific Polymer Products Inc. (n.d.). Octadecyl vinyl ether/maleic anhydride copolymer.

- TCI Chemicals. (n.d.). Octadecyl Vinyl Ether 930-02-9.

- BASF - SpecialChem. (2020). Octadecyl vinyl ether (ODVE).

- Fiveable. (n.d.). Spectroscopy of Ethers.

- ChemicalBook. (n.d.). 930-02-9(Octadecyl vinyl ether) Product Description.

- BenchChem. (n.d.). Application of (2-Ethoxyethyl) Vinyl Ether in Advanced Drug Delivery Systems.

Sources

- 1. Octadecyl vinyl ether Cas 930-02-9 [hylandachemical.com]

- 2. Octadecyl vinyl ether | C20H40O | CID 13585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. parchem.com [parchem.com]

- 6. Octadecyl vinyl ether|lookchem [lookchem.com]

- 8. Octadecyl vinyl ether/maleic anhydride copolymer – scipoly.com [scipoly.com]

- 9. 930-02-9 CAS MSDS (Octadecyl vinyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]

- 11. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 12. User-friendly cationic polymerization of vinyl ethers - American Chemical Society [acs.digitellinc.com]

- 13. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. benchchem.com [benchchem.com]

- 18. fiveable.me [fiveable.me]

- 19. nbinno.com [nbinno.com]

- 20. specialchem.com [specialchem.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. VINYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to Octadecyl Vinyl Ether for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of octadecyl vinyl ether (ODVE), a versatile monomer with significant potential in materials science and burgeoning applications in the biomedical field. We will delve into its fundamental properties, synthesis, and polymerization, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Identification and Physicochemical Properties

Octadecyl vinyl ether, also known as stearyl vinyl ether, is a long-chain alkyl vinyl ether. Its unique structure, combining a reactive vinyl group with a long hydrophobic octadecyl chain, imparts valuable properties to the polymers derived from it.

The primary identifier for the octadecyl vinyl ether monomer is CAS Number 930-02-9 .[1][2] It is important to distinguish this from the CAS number for its homopolymer, poly(octadecyl vinyl ether), which is 9003-96-7.[3][4]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₀O | [5] |

| Molecular Weight | 296.53 g/mol | [5] |

| Appearance | White waxy solid or powder to lump | [5] |

| Melting Point | 24-30 °C | [1][5] |

| Boiling Point | 183-192 °C @ 7 mmHg | |

| Density | ~0.81-0.82 g/cm³ | [3][5] |

| Flash Point | >110 °C | [5] |

| Solubility | Soluble in aromatic, aliphatic, and chlorinated hydrocarbons. Insoluble in water. |

Synthesis of Octadecyl Vinyl Ether

The synthesis of vinyl ethers can be achieved through several routes. A common and industrially relevant method is the vinylation of the corresponding alcohol with acetylene.

Reppe Vinylation of Octadecyl Alcohol

This process involves the reaction of octadecyl alcohol with acetylene in the presence of a strong base catalyst, such as potassium hydroxide.

Reaction Scheme:

Caption: Synthesis of Octadecyl Vinyl Ether via Reppe Vinylation.

Step-by-Step Methodology:

-

Reactor Setup: A pressure reactor equipped with a stirrer, gas inlet, and temperature control is charged with octadecyl alcohol.

-

Inert Atmosphere: The system is purged with an inert gas, such as nitrogen, to remove oxygen.

-

Catalyst Addition: Potassium hydroxide pellets are added to the molten octadecyl alcohol.

-

Heating: The mixture is heated to a reaction temperature typically in the range of 150-200°C.

-

Acetylene Feed: Acetylene gas is carefully metered into the reactor. The pressure is maintained at a safe level.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) to observe the consumption of octadecyl alcohol and the formation of octadecyl vinyl ether.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The catalyst is neutralized and removed. The product, octadecyl vinyl ether, is then purified, typically by vacuum distillation.

For a detailed industrial example of a similar vinyl ether synthesis, refer to the patent by General Aniline & Film Corp.

Polymerization of Octadecyl Vinyl Ether

Octadecyl vinyl ether readily undergoes polymerization, primarily through a cationic mechanism. The resulting polymer, poly(octadecyl vinyl ether), possesses a flexible backbone with long, hydrophobic side chains. These side chains can exhibit side-chain crystallization, influencing the material's thermal and mechanical properties.

Cationic Polymerization

Cationic polymerization of vinyl ethers is initiated by electrophilic species, such as Lewis acids or protonic acids. The choice of initiator and reaction conditions can significantly impact the molecular weight, molecular weight distribution, and tacticity of the resulting polymer.

Workflow for Cationic Polymerization:

Caption: General Workflow for Cationic Polymerization of ODVE.

Recent advancements in living cationic polymerization have enabled the synthesis of well-defined poly(vinyl ether)s with controlled molecular weights and narrow dispersity. This level of control is crucial for applications in the biomedical field.

Applications in Research and Drug Development

While traditionally used in coatings, lubricants, and waxes to enhance hydrophobicity, the unique properties of octadecyl vinyl ether and its polymers are finding increasing utility in more specialized, high-value applications, including the biomedical sector.

Biomaterials and Hydrophobic Coatings

The pronounced hydrophobicity of poly(octadecyl vinyl ether) makes it a candidate for creating water-repellent surfaces on medical devices. Such coatings can reduce biofouling and improve the biocompatibility of implants. A close analog, poly(dodecyl vinyl ether), has been noted for its use in biomedical materials where resistance to water is critical.[6]

Drug Delivery Systems

The true potential of octadecyl vinyl ether in drug development is realized in its use as a comonomer in the synthesis of amphiphilic copolymers. These copolymers can self-assemble in aqueous environments to form nanoparticles or micelles, which can serve as carriers for hydrophobic drugs.

Example Application: Amphiphilic Copolymers for Co-Delivery of Chemotherapeutics

Researchers have synthesized amphiphilic copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl ether with a terminal n-octadecyl group.[7] The hydrophobic octadecyl "tail" drives the self-assembly of these copolymers into aggregates with a hydrophobic core. This core can be loaded with poorly water-soluble drugs like paclitaxel, while more hydrophilic drugs like doxorubicin can be conjugated to the polymer backbone.[7] This approach enables the co-delivery of multiple therapeutic agents in a single nanoparticle system.[7]

The general principle involves creating a polymer structure with both hydrophilic and hydrophobic segments. The octadecyl group, derived from ODVE, can serve as a powerful hydrophobic component in these architectures.

Excipients in Formulations

The waxy, non-toxic nature of poly(octadecyl vinyl ether) suggests its potential use as a pharmaceutical excipient in topical or transdermal formulations, acting as a thickener, film-former, or water-resistant agent. One supplier notes its application in "healing drugs," though specific formulations are proprietary.[8] Copolymers of octadecyl vinyl ether and maleic anhydride are also commercially available and could be explored for formulation development.[9]

Safety and Handling

As a Senior Application Scientist, I must emphasize that adherence to strict safety protocols is paramount when handling any chemical. For octadecyl vinyl ether and other vinyl ethers, the following precautions, based on data from analogous compounds, should be taken.

Hazard Summary:

-

Flammability: While ODVE has a high flash point, other vinyl ethers can be highly flammable. Vapors may form explosive mixtures with air.

-

Peroxide Formation: Like many ethers, vinyl ethers can form explosive peroxides upon exposure to air and light, especially during storage. It is crucial to check for peroxides before heating or distillation.

-

Health Hazards: May cause skin and eye irritation. Inhalation of vapors may lead to dizziness and drowsiness.

Recommended Handling Procedures:

-

Ventilation: Always work in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools and ground equipment to prevent static discharge.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light. Consider storing under an inert atmosphere (e.g., nitrogen or argon).

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Analytical Methods

Characterization of both the octadecyl vinyl ether monomer and its corresponding polymers is essential for quality control and research purposes.

| Analytical Technique | Purpose | Key Observables |

| ¹H and ¹³C NMR Spectroscopy | Structural verification and purity assessment of the monomer. Characterization of the polymer, including tacticity. | For the monomer, characteristic peaks for the vinyl protons (CH=CH₂) and the protons of the octadecyl chain. For the polymer, broadening of peaks and disappearance of vinyl signals. |

| Gas Chromatography (GC) | Purity assessment of the monomer. Monitoring reaction kinetics. | A single sharp peak for the pure monomer. Appearance of product peaks and disappearance of reactant peaks during synthesis. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | For the monomer, characteristic C=C and C-O-C stretching vibrations. Disappearance of the C=C bond signal upon polymerization. |

| Gel Permeation Chromatography (GPC) | Determination of the molecular weight (Mn, Mw) and molecular weight distribution (Đ) of the polymer. | Elution profile of the polymer, allowing for calculation of its average molecular weights relative to standards. |

| Differential Scanning Calorimetry (DSC) | Analysis of thermal properties, such as melting point (Tm) and glass transition temperature (Tg). | Endothermic peak corresponding to the melting of the monomer or the side-chain crystals of the polymer. A step change in the heat flow for the glass transition of the amorphous polymer backbone. |

Conclusion

Octadecyl vinyl ether is a valuable chemical building block with well-established properties and applications. Its true potential for the future, particularly for researchers in drug development, lies in its role as a hydrophobic component in advanced polymer architectures. The ability to incorporate this long alkyl chain into copolymers opens up exciting possibilities for creating novel biomaterials, drug delivery vehicles, and specialized pharmaceutical excipients. As with any reactive monomer, a thorough understanding of its synthesis, polymerization, and handling is crucial for its safe and effective use in the laboratory and beyond.

References

-

Hylanda Chemical. Products - Octadecyl vinyl ether Cas 930-02-9. Available at: [Link]

-

MDPI. Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. Available at: [Link]

-

PubMed. Degradable vinyl polymers for biomedical applications. Available at: [Link]

-

Scientific Polymer Products. Octadecyl vinyl ether/maleic anhydride copolymer. Available at: [Link]

-

Morressier. Degradable vinyl materials for biomedical applications from controlled radical ring-opening copolymerization. Available at: [Link]

-

Connect Chemicals. Poly (Dodecyl vinyl ether) | CAS 29160-06-3. Available at: [Link]

-

PubChem. Octadecyl vinyl ether. Available at: [Link]

-

ZHEJIANG JIUZHOU CHEM CO.,LTD. Octadecyl vinyl ether CAS NO.930-02-9. Available at: [Link]

-

RSC Publishing. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Available at: [Link]

-

PubMed. Development of Poly (Methyl vinyl ether-alt-maleic acid) Microneedles for Transdermal Delivery of Atorvastatin Calcium. Available at: [Link]

Sources

- 1. Octadecyl vinyl ether | C20H40O | CID 13585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Octadecyl vinyl ether Cas 930-02-9 [hylandachemical.com]

- 6. Poly (Dodecyl vinyl ether) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. Octadecyl vinyl ether, CasNo.930-02-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 9. Octadecyl vinyl ether/maleic anhydride copolymer – scipoly.com [scipoly.com]

Octadecyl Vinyl Ether: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Octadecyl vinyl ether (OVE), a long-chain alkyl vinyl ether, is a versatile monomer and chemical intermediate with significant applications in polymer science, materials science, and increasingly, in the pharmaceutical industry. Its unique combination of a hydrophobic octadecyl chain and a reactive vinyl ether group makes it a valuable building block for creating specialized polymers and functionalized surfaces. This guide provides an in-depth technical overview of octadecyl vinyl ether, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis and characterization, and its burgeoning applications, with a focus on its role in advanced drug delivery systems. This document is designed to be a comprehensive resource, offering both foundational knowledge and practical, field-proven insights to facilitate its effective use in research and development.

Section 1: Physicochemical Properties of Octadecyl Vinyl Ether

A thorough understanding of the physicochemical properties of octadecyl vinyl ether is fundamental to its application. These properties dictate its reactivity, solubility, and handling requirements.

Chemical Identity

-

IUPAC Name: 1-(ethenyloxy)octadecane[1]

Molecular Formula and Molecular Weight

The molecular formula of octadecyl vinyl ether is C₂₀H₄₀O.[1][2] Based on this, the calculated molecular weight is approximately 296.53 g/mol .[3] This molecular weight is a critical parameter in stoichiometric calculations for synthesis and in the characterization of polymers derived from this monomer.

Structural Elucidation

The molecular structure of octadecyl vinyl ether consists of a C18 saturated hydrocarbon chain (octadecyl group) linked via an ether bond to a vinyl group (-CH=CH₂). This amphiphilic character, with a long nonpolar tail and a reactive polar head group, is the basis for many of its applications.

Caption: Molecular structure of octadecyl vinyl ether.

Key Physicochemical Data

The following table summarizes the key physicochemical properties of octadecyl vinyl ether, which are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or lump | [4] |

| Melting Point | 24-28 °C | [5][6] |

| Boiling Point | 183-192 °C at 7 mmHg | [5][6] |

| Density | 0.8138 g/cm³ | [5] |

| Flash Point | >110 °C | [5] |

| Solubility | Soluble in chloroform, toluene | [5] |

Section 2: Synthesis and Characterization

The synthesis of high-purity octadecyl vinyl ether and its thorough characterization are paramount for its successful use in research and development, particularly in applications with stringent quality requirements like drug delivery.

Common Synthetic Routes

The industrial synthesis of octadecyl vinyl ether is typically achieved through the vinylation of octadecanol with acetylene. This reaction is generally catalyzed by a strong base, such as potassium hydroxide.

Experimental Protocol: Synthesis of Octadecyl Vinyl Ether

This protocol is adapted from the general principles of vinyl ether synthesis from alcohols and acetylene.

-

Reactor Setup: A pressure reactor equipped with a stirrer, a gas inlet, a thermocouple, and a heating mantle is charged with 1-octadecanol.

-

Inert Atmosphere: The reactor is purged with nitrogen to remove any air and moisture.

-

Catalyst Addition: Potassium hydroxide pellets are added to the molten 1-octadecanol.

-

Heating: The mixture is heated to approximately 180°C with stirring.

-

Acetylene Introduction: Acetylene gas is carefully introduced into the reactor at a controlled rate. The pressure is maintained at a safe level, typically just above atmospheric pressure.

-

Reaction Monitoring: The reaction progress can be monitored by withdrawing small aliquots and analyzing them by Gas Chromatography (GC) to observe the conversion of 1-octadecanol to octadecyl vinyl ether.

-

Work-up: Once the reaction is complete, the reactor is cooled, and the excess acetylene is safely vented. The reaction mixture is then neutralized, washed with water to remove the catalyst, and the organic layer is separated.

-

Purification: The crude product is purified by vacuum distillation to obtain high-purity octadecyl vinyl ether.

Sources

Transetherification for octadecyl vinyl ether synthesis

An In-Depth Technical Guide to the Synthesis of Octadecyl Vinyl Ether via Transetherification

Authored by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl ethers, particularly long-chain variants like octadecyl vinyl ether, are crucial monomers and chemical intermediates in the synthesis of specialized polymers, coatings, adhesives, and pharmaceutical excipients. Their electron-rich double bond imparts unique reactivity, making their efficient synthesis a topic of significant interest. While several methods exist for vinyl ether synthesis, transition metal-catalyzed transetherification has emerged as a highly effective and atom-economical strategy. This guide provides a comprehensive technical overview of the synthesis of octadecyl vinyl ether from octadecanol and a simple vinyl ether donor, such as ethyl vinyl ether. We will delve into the mechanistic underpinnings of palladium and ruthenium-catalyzed systems, present a detailed, field-proven experimental protocol, discuss critical process parameters, and outline robust analytical methods for product characterization.

Introduction: The Significance of Octadecyl Vinyl Ether

Octadecyl vinyl ether (OVE) is a long-chain alkyl vinyl ether characterized by a terminal vinyl group and an eighteen-carbon alkyl chain. This bifunctional nature makes it a valuable building block in polymer chemistry. The vinyl group can readily undergo cationic polymerization to create polymers with long, hydrophobic side chains, leading to materials with unique properties such as low glass transition temperatures, hydrophobicity, and waxy characteristics. These polymers find applications as viscosity modifiers, flow improvers, and components in stimuli-responsive materials.[1]

Historically, the synthesis of vinyl ethers was dominated by the Reppe process, which involves the addition of alcohols to acetylene under harsh conditions of high pressure and temperature with strong basic catalysts.[1][2] Modern synthetic chemistry, however, favors milder, more versatile, and functional-group-tolerant methods. Catalytic transetherification, or transfer vinylation, offers a compelling alternative, avoiding the use of hazardous acetylene gas and stoichiometric salt waste while proceeding under significantly milder conditions.[3]

The Transetherification Reaction: A Mechanistic Perspective

Transetherification is an equilibrium-driven reaction where the vinyl group of a donor vinyl ether is exchanged with the hydroxyl group of an alcohol. The reaction is catalyzed by various transition metals, including palladium, ruthenium, iridium, and gold.[3][4][5] For the synthesis of alkyl vinyl ethers like OVE, palladium and ruthenium complexes have proven particularly effective.[2][3]

Equation 1: General Transetherification Reaction

To drive the equilibrium toward the product, the vinyl donor (e.g., ethyl vinyl ether) is typically used in large excess, functioning as both a reagent and the solvent.[2][3]

Palladium-Catalyzed Mechanism

Palladium(II) complexes are highly efficient catalysts for this transformation.[1][2] While the precise mechanism can vary with the specific ligand and conditions, a generally accepted catalytic cycle involves the following key steps, illustrated in the diagram below.

-

Alcohol Coordination & Activation: The catalyst, often an in situ generated Pd(II) species, coordinates with the incoming alcohol (octadecanol). This coordination increases the acidity of the alcohol's hydroxyl proton, priming it for reaction.

-

Vinyl Ether Exchange: The coordinated alcohol is displaced by the vinyl donor (ethyl vinyl ether), which binds to the palladium center.

-

Nucleophilic Attack: The activated octadecanol performs a nucleophilic attack on the palladium-activated vinyl ether. This forms a key intermediate.

-

Proton Transfer & Product Release: An intramolecular or solvent-assisted proton transfer occurs, leading to the formation of the desired octadecyl vinyl ether and ethanol. The product, OVE, dissociates from the palladium center.

-

Catalyst Regeneration: The palladium catalyst is regenerated, ready to begin another cycle.

Caption: Proposed catalytic cycle for Pd-catalyzed transetherification.

Ruthenium-Catalyzed Vinylation

Ruthenium(II) complexes have also been identified as potent catalysts for the transfer vinylation of alcohols.[3][6] A key advantage is that ruthenium is generally less expensive than palladium. The reaction often proceeds efficiently without the need for additional bases or additives.[3] For instance, bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) has been shown to effectively catalyze the vinylation of various primary alcohols.[6] The protocol is robust and has been successfully applied to both primary and secondary alcohols, though yields are typically more moderate for the latter.[3]

Experimental Protocol for OVE Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of octadecyl vinyl ether using a palladium-catalyzed transetherification. The protocol is adapted from established procedures for similar functionalized vinyl ethers.[1][2]

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required.

Materials and Reagents

| Reagent/Material | Formula | M.W. | Purity | Supplier |

| Octadecanol | C₁₈H₃₈O | 270.50 | >99% | Standard Supplier |

| Ethyl Vinyl Ether (EVE) | C₄H₈O | 72.11 | >99%, Stabilized | Standard Supplier |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | Catalyst Grade | Standard Supplier |

| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | >99% | Standard Supplier |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Standard Supplier |

| Celite® / Silica Gel | - | - | - | Standard Supplier |

Step-by-Step Procedure

-

Catalyst Preparation (in situ):

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 0.025 mmol, 1 mol%) and 1,10-phenanthroline (e.g., 0.025 mmol, 1 mol%).

-

Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes. This is crucial to prevent catalyst deactivation.

-

-

Reaction Setup:

-

Under a positive pressure of inert gas, add octadecanol (e.g., 2.5 mmol, 1.0 eq).

-

Using a syringe, add anhydrous dichloromethane (e.g., 20 mL) followed by a large excess of ethyl vinyl ether (e.g., 100 mmol, 40 eq). EVE serves as both the vinylating agent and co-solvent.

-

-

Reaction Execution:

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess ethyl vinyl ether and dichloromethane.

-

Resuspend the crude residue in a small amount of hexane.

-

Pass the solution through a short plug of silica gel or Celite® to filter out the palladium catalyst. Wash the plug with additional hexane.

-

Combine the filtrates and concentrate again under reduced pressure to yield the crude product.

-

For high purity, the product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Caption: Step-by-step workflow for OVE synthesis.

Process Optimization and Key Parameters

Achieving high conversion and yield in transetherification depends on the careful control of several parameters.[1][2]

-

Catalyst System: The choice of metal precursor and ligand is critical. While palladium acetate with phenanthroline is effective, other palladium sources and ligands can be screened for improved performance. Ruthenium catalysts offer a cost-effective alternative.[3][7]

-

EVE/Alcohol Molar Ratio: As an equilibrium-limited reaction, a large excess of the vinyl donor is essential. Molar ratios of EVE to alcohol from 20:1 to 50:1 are common to push the reaction to completion.[2]

-

Temperature: Many palladium-catalyzed systems operate efficiently at room temperature.[1][2] Ruthenium catalysts may require slightly elevated temperatures (e.g., 60-120 °C) for optimal performance.[3]

-

Solvent: While EVE can act as the solvent, an additional anhydrous, non-protic solvent like dichloromethane or THF can be used to ensure homogeneity, especially with solid alcohols like octadecanol.[1]

Analytical Characterization

Confirmation of the product structure and purity is achieved through standard spectroscopic techniques.

| Technique | Characteristic Signals for Octadecyl Vinyl Ether |

| ¹H NMR | δ 6.48 (dd, 1H, -O-CH=CH₂)δ 4.19 (dd, 1H, -O-CH=CH₂-trans)δ 4.00 (dd, 1H, -O-CH=CH₂-cis)δ 3.78 (t, 2H, -O-CH₂-CH₂-)δ 1.65 (m, 2H, -O-CH₂-CH₂-)δ 1.25 (s, 30H, -(CH₂)₁₅-)δ 0.88 (t, 3H, -CH₃) |

| ¹³C NMR | δ 152.0 (-O-CH=CH₂)δ 86.5 (-O-CH=CH₂)δ 68.0 (-O-CH₂-)δ 31.9-22.7 (Alkyl Chain CH₂)δ 14.1 (-CH₃) |

| FTIR (cm⁻¹) | ~3100-3000 (C-H stretch, vinyl)~2920, 2850 (C-H stretch, alkyl)~1620 (C=C stretch, vinyl)~1200 (C-O-C stretch) |

Data compiled from standard spectral databases.[8][9]

Conclusion

The synthesis of octadecyl vinyl ether via transition metal-catalyzed transetherification represents a significant advancement over classical methods. Catalytic systems based on palladium and ruthenium provide a mild, efficient, and scalable route to this valuable monomer. By understanding the reaction mechanism, carefully controlling experimental parameters, and applying rigorous analytical characterization, researchers can reliably produce high-purity octadecyl vinyl ether for a wide array of applications in materials science and drug development. This guide provides the foundational knowledge and a practical framework for scientists to successfully implement this important transformation in their laboratories.

References

- Thieme E-Books & E-Journals. (n.d.). Methods for Vinyl Ether Synthesis.

- PMC. (n.d.). Ru(II)‐Catalyzed Transfer Vinylation of Alcohols. NIH.

- Who we serve. (n.d.). Methods for Vinyl Ether Synthesis.

- ResearchGate. (n.d.). Methods for Vinyl Ether Synthesis | Request PDF.

-

Fayad, A., El Malti, W., Ameduri, B., & Alaaeddine, A. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25. [Link]

-

PubMed. (2025). Ru(II)-Catalyzed Transfer Vinylation of Alcohols. ChemSusChem. [Link]

- ResearchGate. (n.d.). Iridium-Catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate.

- ProQuest. (n.d.). Vinyl ether synthesis.

- Comptes Rendus de l'Académie des Sciences. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups.

- Organic Syntheses. (2005). Iridium‐Catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate.

- Researcher.Life. (2025). Ru(II)-Catalyzed Transfer Vinylation of Alcohols. R Discovery.

- Semantic Scholar. (n.d.). Synthesis of allyl and alkyl vinyl ethers using an in situ prepared air-stable palladium catalyst. Efficient transfer vinylation of primary, secondary, and tertiary alcohols.

- Google Patents. (n.d.). US5214172A - Catalytic transvinylation of vinyl esters.

- ResearchGate. (n.d.). (PDF) Catalytic Transfer Vinylation of Alcohols.

- ResearchGate. (2025). (PDF) Ru(II)‐Catalyzed Transfer Vinylation of Alcohols.

- ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.

- ResearchGate. (n.d.). Selected examples of transvinylation for the synthesis of vinyl ethers.

- SpectraBase. (n.d.). Octadecyl vinyl ether - Optional[1H NMR] - Spectrum.

- Semantic Scholar. (n.d.). Catalytic Transfer Vinylation of Alcohols.

- ResearchGate. (n.d.). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols | Request PDF.

- PubChem. (n.d.). Octadecyl vinyl ether | C20H40O | CID 13585. NIH.

Sources

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 3. Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Transfer Vinylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 6. Ru(II)-Catalyzed Transfer Vinylation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5214172A - Catalytic transvinylation of vinyl esters - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Octadecyl vinyl ether | C20H40O | CID 13585 - PubChem [pubchem.ncbi.nlm.nih.gov]

Octadecyl vinyl ether solubility in organic solvents

An In-depth Technical Guide to the Solubility of Octadecyl Vinyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Octadecyl Vinyl Ether

Octadecyl vinyl ether (OVE) is a long-chain alkyl vinyl ether that presents as a white, waxy solid at room temperature.[1][2] Its molecular structure, characterized by a lengthy C18 alkyl chain and a vinyl ether functional group, renders it a highly hydrophobic and non-polar molecule.[1][3] This unique combination of a reactive vinyl group and a long hydrophobic chain makes OVE a versatile monomer and chemical intermediate in a variety of industrial applications, including the synthesis of polymers, coatings, lubricants, and as a hydrophobicity enhancer in various formulations.[1][2] In the realm of drug development, long-chain ethers and their derivatives are of interest for their potential use in lipid-based drug delivery systems and as hydrophobic components in formulation design.

Chemical Identity and Physicochemical Properties

A thorough understanding of the physicochemical properties of octadecyl vinyl ether is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 930-02-9 | [4][5] |

| Molecular Formula | C₂₀H₄₀O | [1][3][4] |

| Molecular Weight | 296.53 g/mol | [1][4] |

| Appearance | White crystalline solid/waxy solid | [1][2] |

| Melting Point | 24-28 °C | [1][4][6] |

| Boiling Point | 183-192 °C at 7 mmHg | [6][7] |

| Density | ~0.8138 g/cm³ | [1][6] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| LogP | 7.408 - 9.7 | [3] |

Key Industrial Applications

The distinct properties of octadecyl vinyl ether lend it to a range of applications:

-

Monomer for Polymerization: The vinyl group is highly reactive and can undergo polymerization to form poly(octadecyl vinyl ether), a polymer with a highly hydrophobic character.[8]

-

Reactive Diluent: In coating formulations, it can act as a reactive diluent, participating in the curing process while reducing viscosity.[1][2]

-

Hydrophobic Modifier: It is used to enhance the hydrophobicity and surface activity of polymers and other formulations.[1][2]

-

Intermediate in Chemical Synthesis: The vinyl ether moiety can undergo various chemical transformations, making OVE a useful intermediate in organic synthesis.[8]

Part 2: Theoretical Principles of Solubility

The solubility of a compound in a particular solvent is governed by a complex interplay of intermolecular forces and thermodynamics. A solid understanding of these principles is crucial for predicting and explaining the solubility of octadecyl vinyl ether.

The "Like Dissolves Like" Principle: A Molecular Perspective

The adage "like dissolves like" is a fundamental qualitative rule in solubility prediction.[9][10] It posits that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solutes have significant partial positive and negative charges and dissolve well in polar solvents which also have large dipole moments (e.g., water, ethanol).

-

Non-polar Solutes , like octadecyl vinyl ether, lack significant charge separation and dissolve best in non-polar solvents with low dipole moments (e.g., hexane, toluene).[11]

The dissolution of octadecyl vinyl ether in an organic solvent is favored when the intermolecular forces between the OVE molecules and the solvent molecules are comparable to the forces between the OVE molecules themselves and between the solvent molecules themselves.

Intermolecular Forces in Dissolution

The primary intermolecular forces at play in the dissolution of octadecyl vinyl ether are London dispersion forces.

Caption: Intermolecular force compatibility between OVE and solvents.

Hansen Solubility Parameters (HSP) as a Predictive Tool

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[12] HSP theory separates the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from hydrogen bonding.

Thermodynamics of Dissolution for a Non-Polar Solute

The dissolution of a solid in a liquid can be understood through the change in Gibbs free energy (ΔG):

ΔG = ΔH_solution - TΔS_solution

For a substance to dissolve, ΔG must be negative.

-

Enthalpy of Solution (ΔH_solution): This is the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. For a non-polar solute in a non-polar solvent, these energy changes are often similar, leading to a small ΔH_solution.[13]

-

Entropy of Solution (ΔS_solution): Dissolution generally leads to an increase in entropy as the molecules become more disordered. This is a major driving force for the dissolution of non-polar compounds in non-polar solvents.[13]

When a non-polar molecule like octadecyl vinyl ether is introduced into a highly structured, polar solvent like water, the disruption of the solvent's hydrogen bonding network leads to a significant decrease in entropy, making dissolution unfavorable (the hydrophobic effect).[14]

Part 3: Solubility Profile of Octadecyl Vinyl Ether in Organic Solvents

Based on its non-polar, hydrophobic nature, the solubility of octadecyl vinyl ether in various classes of organic solvents can be predicted.

General Solubility Characteristics

Octadecyl vinyl ether is expected to be readily soluble in non-polar organic solvents and sparingly soluble to insoluble in highly polar solvents. While it is an ether, the very long alkyl chain dominates its solubility characteristics, making it behave more like a large hydrocarbon.

Solubility in Non-Polar Aprotic Solvents

This class of solvents includes aliphatic and aromatic hydrocarbons, and chlorinated hydrocarbons.

-

Examples: Hexane, Toluene, Chloroform, Diethyl Ether

-

Expected Solubility: High . The primary intermolecular forces in these solvents are London dispersion forces, which are compatible with the long alkyl chain of OVE. Indeed, octadecyl vinyl ether is reported to be soluble in chloroform and toluene.[6][7]

Solubility in Polar Aprotic Solvents

These solvents have a significant dipole moment but do not have acidic protons.

-

Examples: Acetone, Ethyl Acetate, Tetrahydrofuran (THF)

-

Expected Solubility: Moderate to Low . While these solvents have some polarity, they are generally less polar than protic solvents. The ether oxygen in OVE can act as a hydrogen bond acceptor, potentially interacting with the partial positive charges in these solvents.[15] However, the overwhelming non-polar character of the C18 chain will limit solubility.

Solubility in Polar Protic Solvents

These solvents can act as hydrogen bond donors.

-

Examples: Methanol, Ethanol, Water

-

Expected Solubility: Very Low to Insoluble . The strong hydrogen bonding network of these solvents would be disrupted by the introduction of the large, non-polar OVE molecule, making dissolution energetically unfavorable. While ethers with short alkyl chains can be water-soluble due to hydrogen bonding with the ether oxygen, this effect is negligible in OVE due to the long octadecyl chain.[16]

Summary of Solubility Data

| Solvent Class | Representative Solvents | Predicted Solubility of OVE | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Chloroform | Soluble | "Like dissolves like"; dominant London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Sparingly Soluble to Soluble | Mismatch in polarity; large non-polar chain limits solubility. |

| Polar Protic | Methanol, Ethanol, Water | Insoluble to Very Sparingly Soluble | Hydrophobic effect; disruption of solvent hydrogen bonding. |

Part 4: Experimental Determination of Solubility

A standardized experimental protocol is essential for accurately determining the solubility of octadecyl vinyl ether. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[17]

The Shake-Flask Method: A Standard Protocol

This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature.

Materials and Equipment:

-

Octadecyl vinyl ether

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., GC-MS, HPLC)

Protocol:

-

Preparation: Add an excess amount of octadecyl vinyl ether to a series of vials. The excess solid should be clearly visible.[17]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.[17]

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.[17]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifugation can be used to expedite this process.[17]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.[17]

-

Quantification: Determine the concentration of the dissolved octadecyl vinyl ether in the filtered solution using a validated analytical method. A calibration curve should be prepared using standard solutions of known concentrations.

Caption: Workflow for the shake-flask solubility determination method.

Visual Assessment and Qualitative Determination

A rapid, qualitative assessment of solubility can be performed by adding a small amount of octadecyl vinyl ether to a test tube containing the solvent and observing its dissolution upon shaking.[18][19]

Instrumental Analysis for Quantitative Measurement

For precise quantification, gas chromatography-mass spectrometry (GC-MS) is a suitable technique given the volatility of octadecyl vinyl ether at elevated temperatures. High-performance liquid chromatography (HPLC) with an appropriate detector can also be used.

Part 5: Factors Influencing Solubility

Effect of Temperature

For most solid solutes, solubility in organic solvents increases with temperature.[11] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the intermolecular forces in the solid lattice.

Impact of Impurities

The presence of impurities in either the octadecyl vinyl ether or the solvent can affect the measured solubility. Impurities can alter the intermolecular interactions and, in some cases, may increase or decrease solubility.

Part 6: Conclusion

Octadecyl vinyl ether is a non-polar, hydrophobic molecule whose solubility in organic solvents is primarily dictated by the "like dissolves like" principle. It exhibits high solubility in non-polar aprotic solvents like hydrocarbons and chlorinated hydrocarbons, where London dispersion forces are the dominant intermolecular interactions. Its solubility is expected to decrease significantly with increasing solvent polarity, with very low solubility in polar protic solvents such as alcohols and water. For drug development professionals and researchers, a thorough understanding of these solubility characteristics is essential for formulation design, reaction condition selection, and purification processes. When precise solubility data is required, the standardized shake-flask method provides a reliable means of quantitative determination.

Part 7: References

-

Hylanda Chemical. Products - Octadecyl vinyl ether Cas 930-02-9. Retrieved from

-

LookChem. Octadecyl vinyl ether. Retrieved from

-

LookChem. Octadecyl Vinyl Ether: Properties, Applications, and Sourcing for Industrial Formulations. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13585, Octadecyl vinyl ether. Retrieved from

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from

-

CAS. Octadecyl vinyl ether. CAS Common Chemistry. Retrieved from

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from

-

Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from

-

Quora. (2021, December 12). How do you determine the solubility of a solid?. Retrieved from

-

ChemicalBook. 930-02-9(Octadecyl vinyl ether) Product Description. Retrieved from

-

Benchchem. A Technical Guide to the Determination of Organic Solvent Solubility for [1,1'-Biphenyl]-2,2',3,3'-tetrol. Retrieved from

-

YouTube. (2020, April 21). Ether Properties. Retrieved from

-

Factors affecting solubility. (n.d.). Retrieved from

-

Quora. (2021, September 13). How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism?. Retrieved from

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from

-

ChemicalBook. Octadecyl vinyl ether | 930-02-9. Retrieved from

-

BASF. (2020, February 6). Octadecyl vinyl ether (ODVE). SpecialChem. Retrieved from

-

Abbott, S. HSP Basics | Practical Solubility Science. Retrieved from

Sources

- 1. Octadecyl vinyl ether Cas 930-02-9 [hylandachemical.com]

- 2. nbinno.com [nbinno.com]

- 3. Octadecyl vinyl ether|lookchem [lookchem.com]

- 4. Octadecyl vinyl ether | C20H40O | CID 13585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 930-02-9 CAS MSDS (Octadecyl vinyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Octadecyl vinyl ether | 930-02-9 [chemicalbook.com]

- 8. specialchem.com [specialchem.com]

- 9. chem.ws [chem.ws]

- 10. quora.com [quora.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. saltise.ca [saltise.ca]

Spectroscopic Data for Octadecyl Vinyl Ether (FTIR, Raman): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl vinyl ether (OVE), a long-chain alkyl vinyl ether, is a versatile monomer used in the synthesis of specialty polymers and as a hydrophobic surface modifying agent. Its unique structure, combining a reactive vinyl ether group with a long C18 alkyl chain, imparts distinct chemical and physical properties to the materials it constitutes. Understanding the vibrational characteristics of OVE through Fourier-Transform Infrared (FTIR) and Raman spectroscopy is paramount for quality control, reaction monitoring, and elucidating the structure-property relationships of OVE-containing systems. This in-depth technical guide provides a comprehensive overview of the FTIR and Raman spectroscopic data for octadecyl vinyl ether, grounded in established vibrational spectroscopic principles.

Theoretical Framework: Vibrational Modes of Octadecyl Vinyl Ether

The vibrational spectrum of octadecyl vinyl ether is a composite of the vibrational modes originating from its two primary structural components: the vinyl ether group (-O-CH=CH₂) and the octadecyl alkyl chain (-C₁₈H₃₇).

The Vinyl Ether Moiety

The vinyl ether group is characterized by several key vibrational modes. The C=C stretching vibration is a prominent feature in both FTIR and Raman spectra, although it is typically stronger in the Raman spectrum due to the polarizability change associated with this bond. The C-O-C ether linkage gives rise to characteristic stretching vibrations. Additionally, the vinyl C-H bonds exhibit stretching and out-of-plane bending modes that are useful for identification. The photopolymerization of vinyl ethers can be monitored by observing the disappearance of absorbance bands corresponding to the vinyl functional group.[1]

The Octadecyl Chain

The long alkyl chain contributes a series of vibrational modes, primarily from the methylene (-CH₂-) and terminal methyl (-CH₃) groups. These include symmetric and asymmetric C-H stretching vibrations, as well as scissoring, wagging, twisting, and rocking deformations of the methylene groups. The intensity of these peaks is proportional to the number of CH₂ groups, making them prominent in the spectrum of OVE.[2] The C-C stretching modes within the alkyl chain also contribute to the overall spectrum.

Experimental Protocols

Acquiring high-quality FTIR and Raman spectra of octadecyl vinyl ether requires careful sample preparation and instrument setup.

FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR)-FTIR is a suitable technique for analyzing OVE, as it requires minimal sample preparation.

Methodology:

-

Instrument Setup: Utilize an FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of solid or molten octadecyl vinyl ether directly onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) at a spectral resolution of 4 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum to obtain an accurate absorbance spectrum.

Raman Spectroscopy Protocol

Raman spectroscopy provides complementary information to FTIR, particularly for the non-polar C=C bond.

Methodology:

-

Instrument Setup: Use a Raman spectrometer with a suitable laser excitation source (e.g., 785 nm) to minimize fluorescence.

-

Sample Preparation: Place the octadecyl vinyl ether sample in a glass vial or on a microscope slide.

-

Spectrum Acquisition: Focus the laser onto the sample and acquire the Raman spectrum over a defined spectral range, ensuring sufficient signal-to-noise ratio by adjusting the laser power and acquisition time.

-

Data Processing: Perform baseline correction to remove any fluorescence background and normalize the spectrum for comparison.

Spectroscopic Data and Interpretation

While the direct spectra from databases are not displayed here, a detailed analysis of the expected vibrational modes for octadecyl vinyl ether is presented below, based on established literature for alkyl vinyl ethers and long-chain hydrocarbons.

Molecular Structure of Octadecyl Vinyl Ether

Caption: Molecular Structure of Octadecyl Vinyl Ether.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of octadecyl vinyl ether.

Summary of Expected Vibrational Modes

The following table summarizes the expected key vibrational frequencies for octadecyl vinyl ether in both FTIR and Raman spectra. The assignments are based on data for analogous alkyl vinyl ethers and long-chain alkanes.

| Wavenumber (cm⁻¹) | Assignment | Expected in FTIR | Expected in Raman | Notes |

| ~3100-3000 | =C-H stretching | Medium | Medium | Characteristic of the vinyl group. |

| ~2960 | -CH₃ asymmetric stretching | Strong | Strong | From the terminal methyl group of the octadecyl chain.[3] |

| ~2920 | -CH₂ asymmetric stretching | Very Strong | Strong | A very intense band due to the numerous methylene groups.[3] |

| ~2870 | -CH₃ symmetric stretching | Strong | Strong | From the terminal methyl group.[3] |

| ~2850 | -CH₂ symmetric stretching | Very Strong | Strong | Another intense band from the methylene groups.[3] |

| ~1640 | C=C stretching | Medium | Strong | A key indicator of the vinyl group; stronger in Raman. |

| ~1465 | -CH₂ scissoring | Strong | Medium | Deformation mode of the methylene groups. |

| ~1378 | -CH₃ symmetric bending | Medium | Medium | Characteristic "umbrella" mode of the methyl group.[4] |

| ~1200 | C-O-C asymmetric stretching | Strong | Medium | Associated with the ether linkage. |

| ~1100-1000 | C-C skeletal stretching | Medium | Medium | A complex region with contributions from C-C bonds in the alkyl chain. |

| ~960 | =C-H out-of-plane bending | Strong | Weak | A characteristic out-of-plane wag of the trans vinyl hydrogens. |

| ~815 | =CH₂ out-of-plane bending | Strong | Weak | Out-of-plane wag of the terminal vinyl hydrogens. |

| ~720 | -CH₂ rocking | Medium-Weak | Weak | Appears for chains with four or more consecutive CH₂ groups.[2] |

Conclusion

The FTIR and Raman spectra of octadecyl vinyl ether are rich with information, providing a detailed vibrational fingerprint of its molecular structure. By understanding the characteristic vibrational modes of the vinyl ether group and the long alkyl chain, researchers can effectively utilize these spectroscopic techniques for material identification, purity assessment, and for monitoring chemical transformations such as polymerization. The protocols and spectral interpretations provided in this guide serve as a valuable resource for scientists and professionals working with this important monomer.

References

-

SpectraBase. Octadecyl vinyl ether. [Link]

-

Wiley Science Solutions. KnowItAll Raman Spectral Library Collection. [Link]

-

ResearchGate. Vibrational Spectra and Rotational Isomerism of Alkyl Vinyl Ethers. [Link]

-

ACS Publications. Raman Spectroscopy as a Tool for Investigating Lipid-Protein Interactions. [Link]

-

RSC Publishing. New insights into lipid and fatty acid metabolism from Raman spectroscopy. [Link]

-

MDPI. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. [Link]

-

PIKE Technologies. Analysis of Polymers by ATR/FT-IR Spectroscopy. [Link]

-

Agilent. Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11. [Link]

-

Spectroscopy Online. How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. [Link]

-

Agilent. Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11. [Link]

-

Spectroscopy Online. How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. [Link]

-

PMC - NIH. Hydrocarbon Generation and Chemical Structure Evolution from Confined Pyrolysis of Bituminous Coal. [Link]

-

ResearchGate. FTIR spectrum of vinyl ester resins. [Link]

-

YouTube. Analysis of Coatings on Polymer Films | FT-IR Spectroscopy. [Link]

-

S3waas. Syllabus for Chemistry (SCQP08). [Link]

-

UPI Journal. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ResearchGate. FTIR peaks for sample 151 (100%) displaying large C=O and C=C peaks at around 1600 cm-1. [Link]

-

ResearchGate. Thermal and real-time FTIR spectroscopic analysis of the photopolymerization of diepoxide-vinyl ether mixtures. [Link]

Sources

Introduction: The Molecular Blueprint of Octadecyl Vinyl Ether

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Octadecyl Vinyl Ether